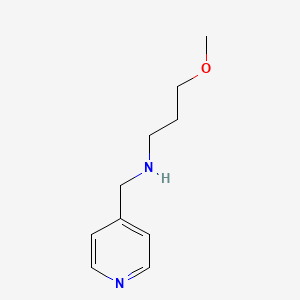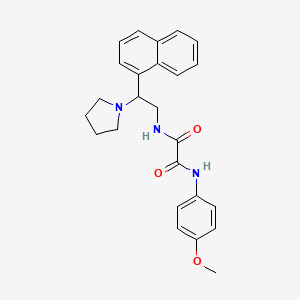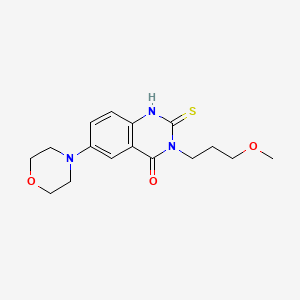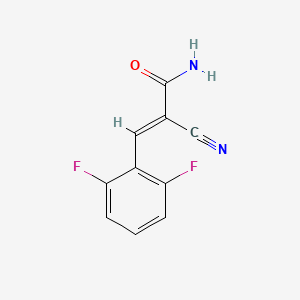
(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" is a compound that has been the subject of various scientific studies due to its interesting chemical structure and potential applications in material science, catalysis, and coordination chemistry. This compound exhibits a unique combination of a pyridine ring and a methoxy-propyl side chain, making it a versatile ligand for metal complexes and a substrate for chemical transformations.
Synthesis Analysis
The synthesis of "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" and its derivatives often involves multistep synthetic routes. For instance, Wu et al. (2003) reported the synthesis of a related compound, N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine, and its complex [Mn(μ-Cl)2(mppma)]n, demonstrating a method that can potentially be adapted for synthesizing "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" (Wu et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" has been elucidated using techniques such as X-ray crystallography. The study by Wu et al. (2003) on a manganese(II) complex provides insights into how the compound acts as a ligand, showcasing its ability to coordinate with metal ions through nitrogen atoms, forming one-dimensional zigzag chains in a complex (Wu et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" can be inferred from related studies. For example, the synthesis and characterization of similar compounds have revealed that such molecules can undergo various chemical reactions, serving as precursors for the synthesis of complex structures or as ligands in coordination chemistry. The reaction conditions, such as the presence of metal ions, play a crucial role in determining the outcome of these transformations.
Physical Properties Analysis
While specific studies on the physical properties of "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" were not identified, related compounds have been analyzed for their solubility, melting points, and crystalline structures. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of "(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" include its basicity, reactivity towards electrophiles and nucleophiles, and its potential to form complexes with metal ions. Studies like that of Wu et al. (2003) provide valuable insights into these aspects by demonstrating the compound's ability to engage in coordination chemistry, highlighting its versatility and utility in synthetic and applied chemistry (Wu et al., 2003).
Applications De Recherche Scientifique
Antioxidant and Acetylcholinesterase Inhibitory Properties
(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine derivatives exhibit significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. One specific compound, 4-methoxy-N-(pyridin-4-ylmethyl) aniline, demonstrated high Trolox® Equivalent Antioxidant Capacity values, surpassing those of well-known antioxidants like α-tocopherol. These compounds have potential applications in designing new molecules with dual activity, targeting both antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).
Coordination Chemistry and Complex Formation
These derivatives play a significant role in coordination chemistry. They have been used to synthesize various metal complexes, such as Zn(II) Schiff base complex (Rezaeivala, 2017) and Mn(II) complexes (Wu et al., 2004). These studies showcase the utility of these compounds in creating complex structures with specific properties, such as altered magnetic behavior and coordination environments.
Catalysis
Derivatives of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine are used in catalysis. For instance, they have been involved in the synthesis of potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts (Nyamato et al., 2015). These catalysts are critical for industrial processes, including polymer production and organic synthesis.
Polymerization and Material Science
In the field of material science, these compounds are used in the synthesis of polymers and coordination polymers. Their application in constructing helical silver(I) coordination polymers (Zhang et al., 2013) and cobalt(II) complexes for methyl methacrylate polymerization (Ahn et al., 2016) highlights their versatility in creating new materials with unique properties.
Biochemical Research
These derivatives have been explored in biochemical contexts, such as in the synthesis and in vitro receptor binding assay of pyrazolo [1,5-α] pyridines, indicating potential applications in the development of pharmaceutical compounds (Guca, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-(pyridin-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-2-5-12-9-10-3-6-11-7-4-10/h3-4,6-7,12H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLHLSGKCLQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

